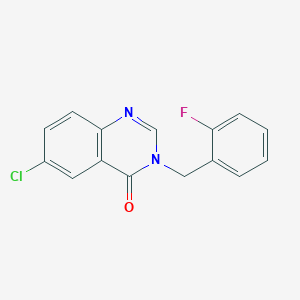
6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzylamine and 6-chloroquinazolin-4-one.
Condensation Reaction: The primary step involves the condensation of 2-fluorobenzylamine with 6-chloroquinazolin-4-one under controlled conditions, often using a suitable solvent and catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated purification systems to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.
Substitution: The chloro and fluorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
6-Chloroquinazolin-4(3H)-one: A closely related compound with similar structural features.
3-(2-Fluorobenzyl)quinazolin-4(3H)-one: Another analog with a different substitution pattern.
Uniqueness
6-Chloro-3-(2-fluorobenzyl)quinazolin-4(3H)-one is unique due to the presence of both chloro and fluorobenzyl groups, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
302913-38-8 |
|---|---|
分子式 |
C15H10ClFN2O |
分子量 |
288.70 g/mol |
IUPAC名 |
6-chloro-3-[(2-fluorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H10ClFN2O/c16-11-5-6-14-12(7-11)15(20)19(9-18-14)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2 |
InChIキー |
BTNAEOBYQDDYOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one](/img/structure/B11835347.png)









